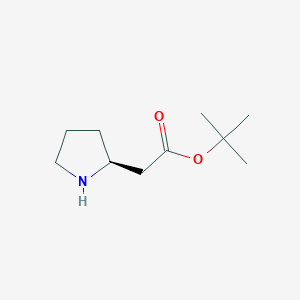

(S)-2-(pirrolidin-2-il)acetato de terc-butilo

Descripción general

Descripción

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is a chemical compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Aplicaciones Científicas De Investigación

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate typically involves the reaction of pyrrolidine with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure good solubility of the reactants and products.

Industrial Production Methods

Industrial production methods for (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mecanismo De Acción

The mechanism of action of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: The parent compound, pyrrolidine, is a simple five-membered nitrogen-containing heterocycle.

Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group.

Uniqueness

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is unique due to its specific ester functional group and the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is an ester derived from the reaction of tert-butyl acetic acid and pyrrolidine. The synthesis typically involves chiral catalysts to ensure high enantioselectivity, optimizing yield and purity. Its structure is characterized by a tert-butyl group attached to a pyrrolidine ring, which plays a crucial role in its biological activity.

The biological activity of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate exhibits significant biological activity across various studies:

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been evaluated for its efficacy against human breast cancer cells, showing promising results in reducing cell viability at specific concentrations.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| Human Breast Cancer | 18 | Significant growth inhibition |

Interaction with Fibroblast Activation Protein (FAP)

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate has been identified as a potential inhibitor of fibroblast activation protein (FAP), which is overexpressed in many carcinomas. The binding affinity of the compound to FAP suggests it may play a role in modulating tumor microenvironments.

Pharmacokinetics

The pharmacokinetic profile of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is crucial for understanding its bioavailability and therapeutic potential. Key parameters include:

- Absorption : The compound shows good absorption characteristics when administered.

- Distribution : Studies indicate significant accumulation in target tissues, particularly in models simulating renal excretion.

- Metabolism : The metabolic pathways involved in the breakdown of this compound are under investigation, which will inform its safety and efficacy profiles.

- Excretion : Predominantly excreted through renal pathways, highlighting its importance in drug design for renal-targeted therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate:

- Cancer Cell Studies : Research has shown that this compound can effectively reduce the proliferation of human breast cancer cells, with IC50 values indicating moderate potency compared to established chemotherapeutics.

- Enzyme Interaction Studies : Investigations into the interaction with FAP revealed that (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate binds with high affinity, suggesting potential applications in targeted cancer therapies.

- In Vivo Efficacy : Animal model studies have demonstrated significant tumor reduction when treated with (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate, reinforcing its potential as an anticancer agent.

Propiedades

IUPAC Name |

tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455761 | |

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104553-43-7 | |

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.